molecular formula C7H5ClN2O2 B1593078 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 205748-05-6

7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No. B1593078
M. Wt: 184.58 g/mol
InChI Key: SMDOTALDDUVRMH-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter) and odor.



Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are used.



Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Synthesis Techniques

  • One-Pot Synthesis : Pyrido[2,3-b][1,4]oxazin-2-ones have been efficiently synthesized through a one-pot annulation process. This method involves the annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile. This synthesis showcases a Smiles rearrangement of the initial O-alkylation product followed by cyclization, demonstrating a streamlined approach to creating pyrido[2,3-b][1,4]oxazin-2-ones with excellent yields (Sungmin Cho et al., 2003).

Biological Activity and Therapeutic Potential

  • Antimicrobial Activity : Chromone-linked 2-pyridone fused with 1,2,4-triazoles, 1,2,4-triazines, and 1,2,4-triazepines ring systems have shown notable antimicrobial activity. This includes pyrido[1,2-b][1,2,4]triazines synthesized from key intermediates, demonstrating significant in vitro antimicrobial potency against various pathogens, highlighting the potential of these compounds in developing new antimicrobial agents (T. Ali & M. Ibrahim, 2010).

Synthetic and Medicinal Chemistry Applications

  • Novel Synthetic Pathways : Research has introduced new methods for synthesizing pyrido[2,3-b][1,4]oxazin-2-ones, showcasing the versatility and potential of these compounds in the development of new chemical entities. These synthetic approaches provide foundational techniques for the creation of novel compounds with possible applications in medicinal chemistry and drug development (M. N. Reddy et al., 2017).

Chemical Properties and Reactions

  • Scavenging Activities : Compounds with oxazine moieties have been investigated for their reactivity towards specific biological targets, such as 4-Oxo-2-nonenal (ONE), a product of cellular lipid oxidation. Studies show that compounds like pyridoxamine and salicylamine, which react with ONE, form pyrrolo[2,1-b][1,3]oxazines. This reactivity suggests potential therapeutic applications in diseases where ONE is implicated, indicating the broader chemical and biological significance of oxazine derivatives (V. Amarnath & K. Amarnath, 2015).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes safety measures to be taken while handling the compound.


Future Directions

This involves potential applications and research directions for the compound. It could be in various fields like medicine, industry, or environmental science.


Please note that the availability of this information depends on the extent of research done on the specific compound. For a comprehensive analysis, you may need to refer to multiple sources including research articles, books, and databases. Always ensure to use reliable sources and follow safety guidelines while handling chemical compounds.


properties

IUPAC Name

7-chloro-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-4-1-5-7(9-2-4)10-6(11)3-12-5/h1-2H,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDOTALDDUVRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641038
Record name 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

CAS RN

205748-05-6
Record name 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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